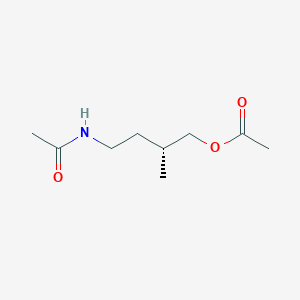
(2R)-4-Acetamido-2-methylbutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Acetamido-2-methylbutyl acetate is an organic compound with a specific stereochemistry, characterized by the presence of an acetamido group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Acetamido-2-methylbutyl acetate typically involves the esterification of (2R)-4-Acetamido-2-methylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of this compound .
化学反応の分析
Types of Reactions
(2R)-4-Acetamido-2-methylbutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2R)-4-Acetamido-2-methylbutanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include (2R)-4-Acetamido-2-methylbutanol, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2R)-4-Acetamido-2-methylbutyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of (2R)-4-Acetamido-2-methylbutyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The acetate ester can also undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
(2R)-4-Acetamido-2-methylbutanol: The alcohol counterpart of the acetate ester.
(2R)-4-Acetamido-2-methylbutanoic acid: The carboxylic acid derivative.
N-Acetyl-L-leucine: A structurally similar compound with an acetamido group and a branched aliphatic chain .
Uniqueness
(2R)-4-Acetamido-2-methylbutyl acetate is unique due to its specific stereochemistry and the presence of both an acetamido group and an acetate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
404849-98-5 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
[(2R)-4-acetamido-2-methylbutyl] acetate |
InChI |
InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
MBSKIBXQRSIZGG-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CCNC(=O)C)COC(=O)C |
正規SMILES |
CC(CCNC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


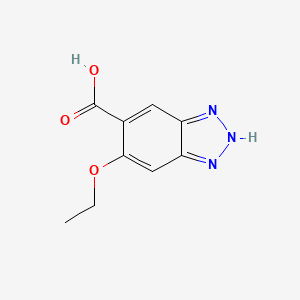

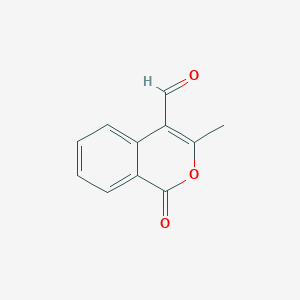
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
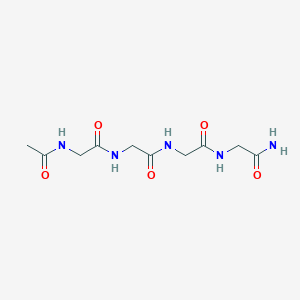

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
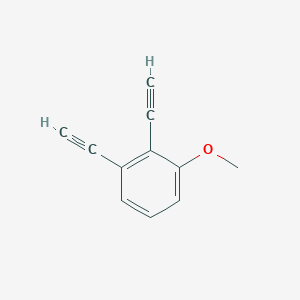
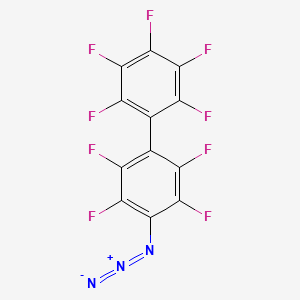
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)

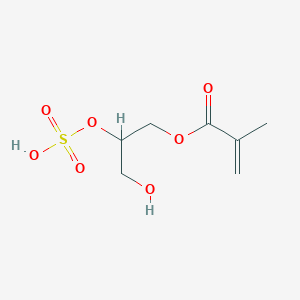
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
